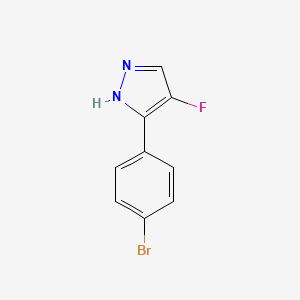

3-(4-Bromophenyl)-4-fluoro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” is a type of organic compound that contains a pyrazole ring. Pyrazoles are a class of compounds that have a five-membered aromatic ring with two nitrogen atoms. The presence of bromine and fluorine atoms in the compound could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” can be determined using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” can be characterized using various techniques such as NMR and UV-Vis spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole and related compounds have been synthesized and structurally characterized, contributing to the understanding of molecular structures and interactions in this class of chemicals (Loh et al., 2013).

Spectral Characterization and Fluorescence Studies

- Pyrazoline derivatives, including those related to 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, have been studied for their fluorescence properties. This research is significant in developing materials with potential applications in fluorescence and spectroscopy (Ibrahim et al., 2016).

Potential in Medicinal Chemistry

- Studies on pyrazole derivatives have shown their potential application in medicinal chemistry, particularly in anti-cancer research. For example, certain derivatives have shown cytotoxic activity against various human cancer cell lines (Srour et al., 2018).

Molecular Docking and Biomedical Applications

- Molecular docking studies of certain pyrazole compounds, including 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole derivatives, suggest potential inhibitory activity against specific proteins, indicating their potential use in the development of new pharmaceuticals (Ryzhkova et al., 2020).

Antimicrobial Activity

- Some pyrazole derivatives have been explored for their antibacterial activity, presenting a new avenue for developing antimicrobial agents (Shingare et al., 2017).

Fluorination and NOS Inhibitory Activity

- The synthesis of fluorine-containing pyrazoles, including 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, has been explored for their potential inhibitory activity on nitric oxide synthase (NOS), indicating their significance in biochemical and pharmaceutical research (Nieto et al., 2015).

Safety and Hazards

Direcciones Futuras

The future research directions for “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” could involve further investigation of its biological activities and potential applications in medicinal chemistry. Additionally, the development of more efficient synthesis methods for this compound could also be a potential area of research .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It has been suggested that similar compounds may inhibit the activity of enzymes such as ache . Inhibition of AchE can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been reported to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cellular and tissue oxidative injury . This suggests that the compound may have antioxidant properties and could potentially influence pathways related to oxidative stress.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-4-fluoro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPMVPDFMFVTHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)

![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)